molecular formula C25H24N4O5S2 B3005611 ethyl 4-[4-({naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate CAS No. 361174-03-0

ethyl 4-[4-({naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate

Cat. No.: B3005611
CAS No.: 361174-03-0
M. Wt: 524.61
InChI Key: MCVXPBKROZLBGK-UHFFFAOYSA-N
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Description

This compound features a naphtho[2,1-d][1,3]thiazole core linked via a carbamoyl group to a benzenesulfonyl-piperazine scaffold, terminated by an ethyl carboxylate ester. Its molecular weight is estimated to exceed 550 g/mol based on structural analogs (e.g., 532.6 g/mol for benzothiazole derivatives in ) .

Properties

IUPAC Name

ethyl 4-[4-(benzo[g][1,3]benzothiazol-2-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5S2/c1-2-34-25(31)28-13-15-29(16-14-28)36(32,33)19-10-7-18(8-11-19)23(30)27-24-26-21-12-9-17-5-3-4-6-20(17)22(21)35-24/h3-12H,2,13-16H2,1H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVXPBKROZLBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[4-({naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the naphthothiazole core, followed by the introduction of the benzenesulfonyl group and the piperazine moiety. Common reagents used in these reactions include thionyl chloride, ethyl chloroformate, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-({naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles like amines or thiols; often requires catalysts and specific temperature control.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Ethyl 4-[4-({naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 4-[4-({naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations in Thiazole/Thiadiazole Systems

The table below highlights key structural differences between the target compound and related analogs:

Compound Name Core Structure Substituents on Thiazole/Thiadiazole Molecular Weight (g/mol) Key References
Ethyl 4-[4-({naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate Naphtho[2,1-d]thiazole None (parent structure) ~550 (estimated) Target compound
Ethyl 4-[(4-{[(2E)-6-methoxy-3-methylbenzothiazol-2-ylidene]carbamoyl}phenyl)sulfonyl]piperazine-1-carboxylate Benzothiazole 6-methoxy, 3-methyl 532.6
Ethyl 4-[4-[(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate Benzothiazole 3-ethyl, 4-fluoro 550.5 (calculated)
(Z)-Ethyl 4-((4-((4-methoxy-3-propargylbenzothiazol-2-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate Benzothiazole 4-methoxy, 3-propargyl 542.6

Key Observations :

  • Naphtho vs. Benzothiazole : The naphtho[2,1-d]thiazole core in the target compound increases aromatic surface area compared to benzothiazole analogs, likely enhancing hydrophobic interactions but reducing aqueous solubility .
  • Substituent Effects :
    • Electron-donating groups (e.g., 6-methoxy in ) may stabilize the thiazole ring and modulate electronic properties.
    • Bulky substituents (e.g., 3-propargyl in ) could sterically hinder binding to biological targets .
    • Fluorine () improves metabolic stability and bioavailability in drug design .

Physicochemical Properties

  • Topological Polar Surface Area (TPSA) : Analogs like ’s compound have TPSA = 143 Ų, suggesting moderate solubility. The naphthothiazole variant may exhibit lower solubility due to increased hydrophobicity .
  • Rotatable Bonds : Most analogs (e.g., ) have 7 rotatable bonds, indicating similar conformational flexibility .

Biological Activity

Ethyl 4-[4-({naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound combines various functional groups, including naphthothiazole and piperazine, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C25H24N4O5S2C_{25}H_{24}N_{4}O_{5}S_{2} and features a piperazine ring, which is known for its role in various biological activities. The presence of the naphthothiazole moiety is particularly significant as it has been associated with diverse biological effects.

PropertyValue
Molecular FormulaC25H24N4O5S2
Molecular Weight520.61 g/mol
IUPAC NameEthyl 4-[4-(naphtho[2,1-d][1,3]thiazol-2-ylcarbamoyl)benzenesulfonyl]piperazine-1-carboxylate

1. Enzyme Inhibition

Research indicates that compounds similar to this compound may act as enzyme inhibitors. For example, studies have shown that piperazine derivatives can inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. This inhibition can lead to increased levels of endogenous lipids such as anandamide, which has implications for pain relief and inflammation management .

2. Anticancer Properties

The naphthothiazole component is known for its anticancer properties. Research has demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have reported that thiazole derivatives can induce apoptosis in cancer cells through multiple mechanisms, including the activation of caspases and modulation of cell cycle regulators.

3. Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Thiazole derivatives are often explored for their antibacterial and antifungal properties. Preliminary studies indicate that compounds with similar structures can inhibit the growth of pathogenic bacteria and fungi, making them candidates for further development as antimicrobial agents.

Case Study: FAAH Inhibition

A study investigating FAAH inhibitors highlighted a compound structurally related to this compound. This compound demonstrated significant selectivity for FAAH-1 over FAAH-2 and effectively increased levels of endocannabinoids in vivo, suggesting potential therapeutic applications in pain management and neuroprotection .

Research Findings on Anticancer Activity

In vitro studies on thiazole derivatives revealed that they could significantly inhibit the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involved the induction of oxidative stress leading to apoptosis. These findings suggest that this compound may exhibit similar anticancer activity due to its structural characteristics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 4-[4-({naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate, and what critical reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step sequences:

Piperazine Ring Formation : React ethylenediamine with dihaloalkanes under basic conditions to form the piperazine core .

Sulfonylation : Introduce the benzenesulfonyl group via sulfonyl chloride intermediates in the presence of a base (e.g., triethylamine) .

Carbamoyl Coupling : Use carbodiimide coupling agents (e.g., EDC/HOBt) to attach the naphthothiazole-carbamoyl moiety .

  • Critical Conditions :

  • Temperature control during sulfonylation (0–5°C minimizes side reactions) .
  • Anhydrous conditions for carbamoyl coupling to prevent hydrolysis .
  • Column chromatography (e.g., EtOAc/MeOH with 0.25% Et₃N) for purification .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the piperazine ring, sulfonyl group position, and carbamoyl linkage .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and detects byproducts (e.g., incomplete sulfonylation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodology :

  • Analog Synthesis : Replace the naphthothiazole moiety with other heterocycles (e.g., benzimidazole, triazole) to evaluate target binding specificity .
  • Functional Group Modifications : Vary the ethyl ester to amides or acids to study pharmacokinetic effects .
    • Data Analysis : Use in vitro assays (e.g., enzyme inhibition IC₅₀) paired with computational docking (AutoDock Vina) to correlate substituent effects with activity .

Q. How should researchers resolve contradictory bioactivity data across different studies?

  • Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

  • Assay Conditions : Differences in ATP concentration (10 µM vs. 100 µM) or buffer pH .
  • Protein Source : Recombinant vs. native enzyme preparations .
    • Resolution Strategy :
  • Standardize protocols (e.g., IC₅₀ determination under fixed ATP levels).
  • Validate findings using orthogonal assays (e.g., SPR for binding affinity) .

Q. What computational methods are suitable for predicting this compound’s metabolic stability?

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for labile groups (e.g., ester hydrolysis) .
  • Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to identify metabolic hotspots .
  • Software Tools : Gaussian 16 for DFT; GROMACS for MD .

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